molecular formula C6H5BrFNO B576785 2-Amino-4-bromo-5-fluorophenol CAS No. 1016234-89-1

2-Amino-4-bromo-5-fluorophenol

Cat. No. B576785
Key on ui cas rn: 1016234-89-1
M. Wt: 206.014
InChI Key: MGQHWQPZDBGSTR-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

Tin(II) chloride dihydrate (16.83 g, 74.6 mmol) was added to a solution of 4-bromo-5-fluoro-2-nitrophenol (4.4 g, 18.64 mmol) in ethanol (180 mL). The mixture was flushed with nitrogen and heated to 85° C. (oil bath temperature) for 1 day. The mixture was diluted with ethyl acetate (500 mL), saturated aqueous sodium bicarbonate (200 mL) was added with vigorous stirring. The mixture was filtered through celite and the celite pad was repeatedly washed with ethyl acetate. The two phases were separated and the organic phase was washed with brine. The combined aqueous phase was extracted with ethyl acetate. The combined organic phase was dried over MgSO4, filtered and concentrated to give 2-amino-4-bromo-5-fluorophenol. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.61 (br. s., 2H) 6.60 (d, J=10.11 Hz, 1H) 6.76 (d, J=7.33 Hz, 1H) 9.69 (br. s., 1 H).
Quantity
16.83 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[Br:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([OH:14])=[C:9]([N+:15]([O-])=O)[CH:8]=1>C(O)C>[NH2:15][C:9]1[CH:8]=[C:7]([Br:6])[C:12]([F:13])=[CH:11][C:10]=1[OH:14] |f:0.1.2|

Inputs

Step One
Name
Quantity
16.83 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
4.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with nitrogen
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (500 mL), saturated aqueous sodium bicarbonate (200 mL)
ADDITION
Type
ADDITION
Details
was added with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite pad was repeatedly washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Br)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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